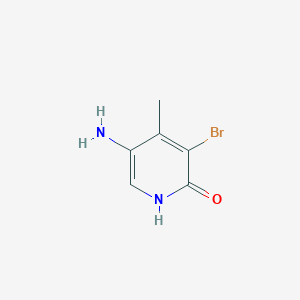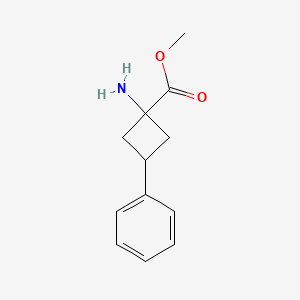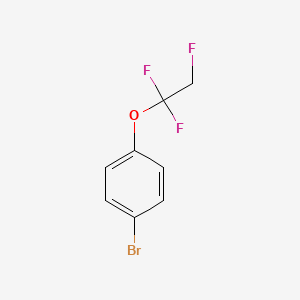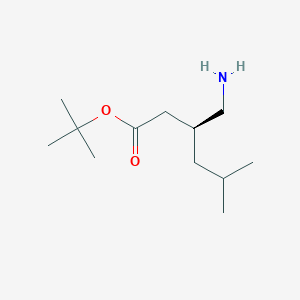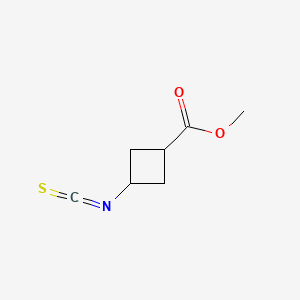
Methyl 3-isothiocyanatocyclobutanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-isothiocyanatocyclobutanecarboxylate is an organic compound that features a cyclobutane ring substituted with an isothiocyanate group and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-isothiocyanatocyclobutanecarboxylate can be synthesized through a multi-step process. One common method involves the cyclization of cis-N-methyl-3-thiocyanatoacrylamide, which is prepared from its precursor N-methylpropiolamide . The overall yield of this process is approximately 80%.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-isothiocyanatocyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the isothiocyanate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-isothiocyanatocyclobutanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl 3-isothiocyanatocyclobutanecarboxylate involves its interaction with various molecular targets. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function, which underlies its biological effects.
Comparaison Avec Des Composés Similaires
Methyl 3-isothiocyanatocyclobutanecarboxylate can be compared with other isothiocyanate-containing compounds, such as:
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Benzyl isothiocyanate
Uniqueness
The uniqueness of this compound lies in its cyclobutane ring structure, which imparts distinct chemical and physical properties compared to other isothiocyanates
Propriétés
Formule moléculaire |
C7H9NO2S |
|---|---|
Poids moléculaire |
171.22 g/mol |
Nom IUPAC |
methyl 3-isothiocyanatocyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H9NO2S/c1-10-7(9)5-2-6(3-5)8-4-11/h5-6H,2-3H2,1H3 |
Clé InChI |
ILULNFQPAGQLBP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC(C1)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine](/img/structure/B13634174.png)



![rac-[(2R,5S)-5-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine dihydrochloride](/img/structure/B13634194.png)

